4-(3,5-Difluorophenyl)phenylacetic acid
Overview
Description
Scientific Research Applications
Photostimulated Reactions in Organic Synthesis
Phenylacetic acid dianions, closely related to 4-(3,5-Difluorophenyl)phenylacetic acid, have been studied for their reactivity under photostimulation with aryl halides. This process, which appears to follow an S(RN)1 mechanism, results in aryl substitution products. The influence of the metallic cation on the regiochemistry of arylation is a key focus, highlighting the specific roles of potassium, sodium, and lithium counterions in determining the product distribution (Nwokogu et al., 2000).
Microbial Production of Phenylacetic Acid Derivatives
Curvularia lunata, a fungus, has been observed to produce phenylacetic acid derivatives when grown on specific media. This research demonstrates the potential for microbial synthesis of complex organic compounds and their subsequent applications in fields like antimicrobial and antioxidant research (Varma et al., 2006).
Development of Novel Anti-Malarial Agents
Research on novel anti-malarial agents has led to the development of compounds where a phenylacetic acid substructure plays a critical role. Specifically, the acyl residue at the 2-amino group of the benzophenone core needs to be a phenylacetic acid substructure for effective anti-malarial activity, demonstrating the potential of phenylacetic acid derivatives in medicinal chemistry (Wiesner et al., 2003).
Differentiation of Natural and Synthetic Phenylacetic Acids
The differentiation of natural and synthetic phenylacetic acids, relevant to 4-(3,5-Difluorophenyl)phenylacetic acid, is significant in food technology and authenticity verification. Deuterium NMR spectroscopy has been employed to distinguish between these sources based on the deuterium content in different positions of the aromatic ring, offering a novel analytical approach (Aleu et al., 2002).
Applications in Plant Growth and Regeneration
4-Phenylbutyric acid, structurally related to 4-(3,5-Difluorophenyl)phenylacetic acid, has been found to promote plant regeneration, mimicking the effect of auxin. This finding underscores the potential utility of phenylacetic acid derivatives in plant tissue culture and plant biology research (Iwase et al., 2022).
Synthesis of Antimicrobial Compounds
The synthesis of 4-aminophenylacetic acid derivatives, which are structurally related to 4-(3,5-Difluorophenyl)phenylacetic acid, has shown promising antimicrobial activities. These compounds, characterized by analytical and spectral data, offer insights into the development of new antimicrobial agents (Bedair et al., 2006).
Safety And Hazards
The safety data sheet for a similar compound, “3,5-Difluorophenylacetic acid”, indicates that it causes skin and eye irritation and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, to wash hands and skin thoroughly after handling, and to wear protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
2-[4-(3,5-difluorophenyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-11(7-13(16)8-12)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSAZACHUCPLOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654124 | |
Record name | (3',5'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Difluorophenyl)phenylacetic acid | |
CAS RN |
886363-26-4 | |
Record name | (3',5'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886363-26-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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